N-Benzyl-3-fluoroaniline
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Overview
Description
N-Benzyl-3-fluoroaniline is an organic compound with the molecular formula C13H12FN It is a derivative of benzenemethanamine where the phenyl group is substituted with a fluorine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-fluoroaniline typically involves the reaction of 3-fluorobenzaldehyde with benzylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines.
Scientific Research Applications
N-Benzyl-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Benzyl-3-fluoroaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine: The parent compound without the fluorine substitution.
Benzenemethanamine, N-(4-fluorophenyl)-: A similar compound with the fluorine atom at the para position.
Benzenemethanamine, N-(2-fluorophenyl)-: A similar compound with the fluorine atom at the ortho position.
Uniqueness
N-Benzyl-3-fluoroaniline is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. This meta-substitution can lead to different interaction patterns compared to its ortho and para counterparts, making it a valuable compound for various applications.
Properties
CAS No. |
123330-53-0 |
---|---|
Molecular Formula |
C13H12FN |
Molecular Weight |
201.24 g/mol |
IUPAC Name |
N-benzyl-3-fluoroaniline |
InChI |
InChI=1S/C13H12FN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
InChI Key |
UAOKRESMHSOHJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
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